molecular formula C10H8Cl2O2 B13728827 2,4-Dichloro-6-methylcinnamic acid

2,4-Dichloro-6-methylcinnamic acid

Cat. No.: B13728827
M. Wt: 231.07 g/mol
InChI Key: UTGVKGFPRWMMLK-NSCUHMNNSA-N
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Description

2,4-Dichloro-6-methylcinnamic acid is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylcinnamic acid typically involves the reaction of 2,4-dichloro-6-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

2,4-Dichloro-6-methylcinnamic acid has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The presence of chlorine atoms and the methyl group enhances its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of substituents makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,4-dichloro-6-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-7(11)5-9(12)8(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

UTGVKGFPRWMMLK-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1/C=C/C(=O)O)Cl)Cl

Canonical SMILES

CC1=CC(=CC(=C1C=CC(=O)O)Cl)Cl

Origin of Product

United States

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